10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine
Übersicht
Beschreibung
10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons. MPTP is a phenothiazine derivative that was first synthesized in 1947 by the chemist Carl Djerassi. Since then, MPTP has been extensively studied for its potential applications in the treatment of Parkinson's disease.
Wirkmechanismus
10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine is converted to the toxic metabolite MPP+ by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Biochemical and Physiological Effects
10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine-induced neurotoxicity leads to a decrease in dopamine levels in the brain, which causes motor deficits similar to those seen in Parkinson's disease. 10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Vorteile Und Einschränkungen Für Laborexperimente
10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine has been widely used in the study of Parkinson's disease due to its ability to selectively damage dopaminergic neurons in the substantia nigra. However, 10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine-induced neurotoxicity is not a perfect model of Parkinson's disease, as it does not replicate all of the features of the disease. Additionally, 10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine is a toxic compound that requires careful handling and disposal.
Zukünftige Richtungen
Future research on 10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine may focus on developing new animal models of Parkinson's disease that better replicate the pathology of the disease. Additionally, research may focus on developing new treatments for Parkinson's disease that target the underlying mechanisms of neurodegeneration, such as oxidative stress and inflammation. Finally, research may focus on developing new methods for the safe and effective use of 10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine in scientific research.
Wissenschaftliche Forschungsanwendungen
10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine has been extensively studied for its ability to selectively damage dopaminergic neurons in the substantia nigra of the brain. This has made 10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine a valuable tool in the study of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. 10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine has been used to create animal models of Parkinson's disease, which have been used to study the pathology of the disease and to test potential treatments.
Eigenschaften
IUPAC Name |
(3-methylpiperidin-1-yl)-phenothiazin-10-ylmethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14-7-6-12-20(13-14)19(22)21-15-8-2-4-10-17(15)23-18-11-5-3-9-16(18)21/h2-5,8-11,14H,6-7,12-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFKYJADRYRDPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.